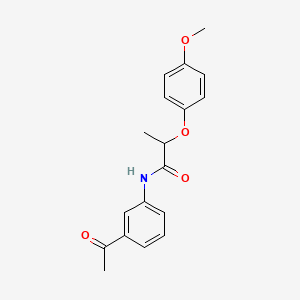![molecular formula C22H19NO3 B5200493 ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate](/img/structure/B5200493.png)
ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate is a heterocyclic compound that belongs to the class of benzochromenes. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a chromene ring fused with a benzene ring, an amino group at the 2-position, a phenyl group at the 4-position, and an ethyl ester group at the 3-position.
準備方法
Ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate can be synthesized via a one-pot three-component reaction. This involves the condensation of an aromatic aldehyde, α-naphthol, and ethyl cyanoacetate in the presence of a catalyst. The reaction typically proceeds under reflux conditions in ethanol, yielding the desired product with good efficiency . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
Ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The amino group at the 2-position and the phenyl group at the 4-position can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antioxidant, antimicrobial, and anticancer properties.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments
作用機序
The mechanism of action of ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and pathways involved in cell proliferation and survival. The compound may also induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins .
類似化合物との比較
Ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate can be compared with other benzochromene derivatives, such as:
Ethyl 2-amino-4-(4-dimethylaminophenyl)-4H-benzo[h]chromene-3-carboxylate: This compound has a dimethylamino group on the phenyl ring, which enhances its biological activity as a tyrosinase inhibitor.
Ethyl 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carboxylate: The presence of a methoxy group on the phenyl ring improves its antioxidant properties.
Ethyl 2-amino-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate: The chloro group on the phenyl ring increases its antimicrobial activity
This compound stands out due to its balanced profile of biological activities and its potential for further functionalization to enhance specific properties.
特性
IUPAC Name |
ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-2-25-22(24)19-18(15-9-4-3-5-10-15)17-13-12-14-8-6-7-11-16(14)20(17)26-21(19)23/h3-13,18H,2,23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBUNBXZRJCYDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)C=CC4=CC=CC=C42)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3,5-dihydro-2H-1,4-benzoxazepine](/img/structure/B5200413.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dimethylphenyl)butanamide](/img/structure/B5200424.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-methoxypropyl)-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5200436.png)

![2-[[6-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B5200448.png)

![5-[3-(trifluoromethyl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5200460.png)

![2-chloro-N-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5200507.png)
![8-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)quinoline](/img/structure/B5200508.png)

![(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5200524.png)
![N-(4-{[(3-chloro-4-methylphenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B5200530.png)
